molecular formula C12H14N2O2 B179937 1-Isobutylindazole-3-carboxylic acid CAS No. 173600-13-0

1-Isobutylindazole-3-carboxylic acid

Cat. No. B179937
M. Wt: 218.25 g/mol
InChI Key: HWQCQMWXYMLCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutylindazole-3-carboxylic acid (IBICA) is a synthetic compound that belongs to the family of indazole carboxylic acids. It has gained significant attention in recent years due to its potential use in scientific research. IBICA is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.

Mechanism Of Action

The exact mechanism of action of 1-Isobutylindazole-3-carboxylic acid is not fully understood. However, it is believed to act through multiple pathways. 1-Isobutylindazole-3-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. 1-Isobutylindazole-3-carboxylic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 1-Isobutylindazole-3-carboxylic acid has been found to scavenge free radicals, which could be responsible for its anti-oxidant properties.

Biochemical And Physiological Effects

1-Isobutylindazole-3-carboxylic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-Isobutylindazole-3-carboxylic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 1-Isobutylindazole-3-carboxylic acid has been found to scavenge free radicals, which could be responsible for its anti-oxidant properties.

Advantages And Limitations For Lab Experiments

1-Isobutylindazole-3-carboxylic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 1-Isobutylindazole-3-carboxylic acid has also been found to exhibit a wide range of biological activities, which makes it a versatile compound for scientific research. However, 1-Isobutylindazole-3-carboxylic acid has some limitations for lab experiments. The synthesis of 1-Isobutylindazole-3-carboxylic acid is a multi-step process, which requires expertise and specialized equipment. Furthermore, the overall yield of the synthesis is relatively low, which could limit its availability for research purposes.

Future Directions

There are several future directions for 1-Isobutylindazole-3-carboxylic acid research. One possible direction is to study the potential use of 1-Isobutylindazole-3-carboxylic acid in the treatment of inflammatory diseases, such as rheumatoid arthritis. Another possible direction is to study the potential use of 1-Isobutylindazole-3-carboxylic acid in the treatment of cancer. Furthermore, future research could focus on the optimization of the synthesis method to increase the overall yield of 1-Isobutylindazole-3-carboxylic acid. Overall, 1-Isobutylindazole-3-carboxylic acid has the potential to be a valuable tool for scientific research in various fields.

Synthesis Methods

The synthesis of 1-Isobutylindazole-3-carboxylic acid involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 1-(2,4-dimethoxyphenyl)-2-nitropropene, which is then reduced to 1-(2,4-dimethoxyphenyl)propan-2-amine. The final step involves the cyclization of the amine with ethyl chloroformate to form 1-Isobutylindazole-3-carboxylic acid. The overall yield of the synthesis is reported to be around 20%.

Scientific Research Applications

1-Isobutylindazole-3-carboxylic acid has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory properties, where it was found to inhibit the production of pro-inflammatory cytokines. 1-Isobutylindazole-3-carboxylic acid has also been studied for its anti-tumor properties, where it was found to induce apoptosis in cancer cells. Furthermore, 1-Isobutylindazole-3-carboxylic acid has been found to exhibit anti-oxidant properties, which could be useful in the treatment of oxidative stress-related diseases.

properties

CAS RN

173600-13-0

Product Name

1-Isobutylindazole-3-carboxylic acid

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1-(2-methylpropyl)indazole-3-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-8(2)7-14-10-6-4-3-5-9(10)11(13-14)12(15)16/h3-6,8H,7H2,1-2H3,(H,15,16)

InChI Key

HWQCQMWXYMLCDR-UHFFFAOYSA-N

SMILES

CC(C)CN1C2=CC=CC=C2C(=N1)C(=O)O

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(=N1)C(=O)O

synonyms

1-ISOBUTYLINDAZOLE-3-CARBOXYLIC ACID

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.